REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([OH:10])=O)[CH:3]=1.[NH2:11][C:12]1[CH:13]=[C:14]([C:17]([O:19][CH3:20])=[O:18])[S:15][CH:16]=1.C[NH3+].F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F.CN1CCOCC1>CN(C)C=O>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]([NH:11][C:12]2[CH:13]=[C:14]([C:17]([O:19][CH3:20])=[O:18])[S:15][CH:16]=2)=[O:10])[CH:3]=1 |f:2.3.4.5|
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Name
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|
Quantity
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1.98 g
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Type
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reactant
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Smiles
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BrC1=CC(=NC=C1)C(=O)O
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Name
|
|
Quantity
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1.4 g
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Type
|
reactant
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Smiles
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NC=1C=C(SC1)C(=O)OC
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Name
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2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
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Quantity
|
4.07 g
|
Type
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reactant
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Smiles
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C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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1.18 mL
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Type
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reactant
|
Smiles
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CN1CCOCC1
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Name
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|
Quantity
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18 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
|
the solids were isolated by filtration
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Type
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WASH
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Details
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The solids were washed with water (80 mL), acetonitrile (80 mL) and diethyl ether (80 mL)
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Type
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CUSTOM
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Details
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dried under reduced pressure
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Name
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|
Type
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product
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Smiles
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BrC1=CC(=NC=C1)C(=O)NC=1C=C(SC1)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |